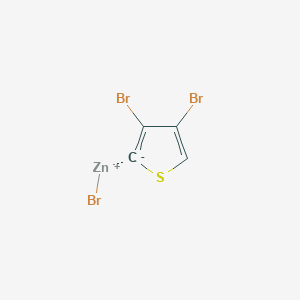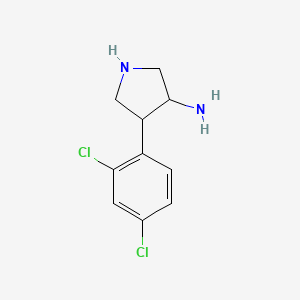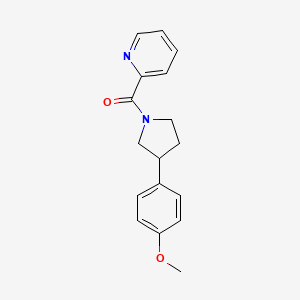
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a methoxyphenyl group and a pyridinyl methanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the pyrrolidine ring.
Formation of the Pyridinyl Methanone Moiety: This can be synthesized through a Friedel-Crafts acylation reaction, where the pyridine ring is acylated with an appropriate acyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the creation of a wide range of derivatives with varying properties.
Scientific Research Applications
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its pharmacological properties may lead to the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry: It can be utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as electronics and nanotechnology.
Mechanism of Action
The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone stands out due to its unique combination of functional groups and structural features. Similar compounds include:
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Differing in the position of the pyridine ring, this compound may exhibit different reactivity and biological activity.
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone: Another positional isomer, with potential variations in its chemical and pharmacological properties.
These comparisons highlight the importance of structural nuances in determining the behavior and applications of such compounds.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-7-5-13(6-8-15)14-9-11-19(12-14)17(20)16-4-2-3-10-18-16/h2-8,10,14H,9,11-12H2,1H3 |
InChI Key |
DKYVRNNQXHJBQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14879038.png)
![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
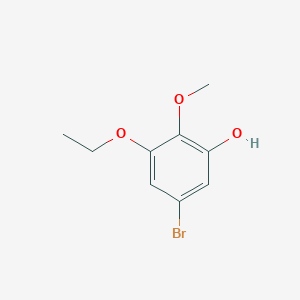
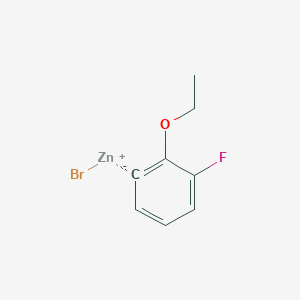
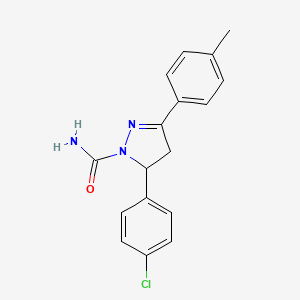
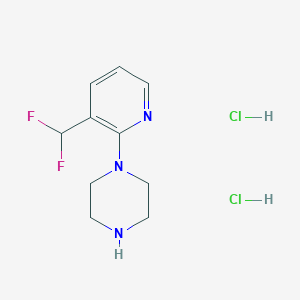
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
![2-Amino-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B14879068.png)
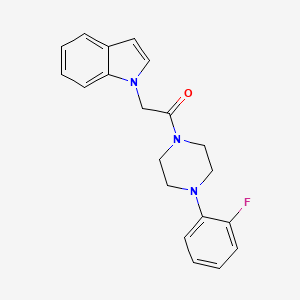
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14879082.png)
